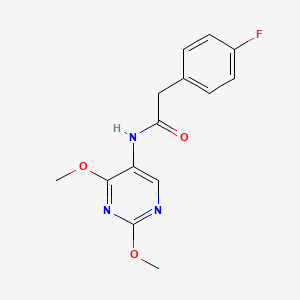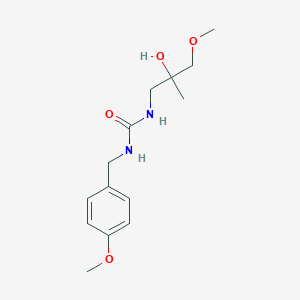
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea often involves multi-step processes. For example, derivatives such as AR-A014418 have been synthesized through reactions starting from readily available precursors. The synthesis can involve steps like the reaction of desmethyl precursors with labeled or unlabeled reagents to introduce specific functional groups or isotopes, as seen in the creation of deuterium-labeled AR-A014418 for analytical standards (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of similar urea derivatives is characterized by coplanarity among non-hydrogen atoms and specific orientations that facilitate interactions, such as hydrogen bonding. These structural features are crucial for the compound's activity and interactions, as evidenced by the detailed analysis of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a close analogue (Lough et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea derivatives can include deprotection, condensation, and cleavage reactions. Methods have been developed for chemoselective cleavage and protection of similar compounds, which are essential for synthesizing and modifying these molecules for further study or application (Volbeda et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is not readily available, studies on related compounds provide insight into how molecular modifications affect these properties, aiding in the understanding and application of these materials.
Chemical Properties Analysis
The chemical properties, such as reactivity, functional group compatibility, and interaction with other molecules, define the utility of these compounds in various scientific endeavors. For instance, the introduction of photolabile groups into urea derivatives allows for controlled release studies and provides tools for understanding biological processes (Wieboldt et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- The synthesis of deuterium-labeled analogs of similar compounds has been reported, showcasing their utility as internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses for drug absorption and distribution studies. This highlights the importance of such compounds in pharmacokinetic research (Liang et al., 2020).
Material Science and Organic Chemistry
- Research into the cocondensation of urea with methylolphenols under acidic conditions has been explored, indicating the potential for creating novel polymers or materials from similar urea derivatives (Tomita & Hse, 1992).
- The chemoselective cleavage of methoxybenzyl ethers using catalytic amounts of hydrochloric acid has been demonstrated, which could be relevant for the deprotection strategies in the synthesis of compounds with similar protecting groups (Volbeda et al., 2015).
Pharmacological and Biochemical Studies
- Certain urea derivatives have been isolated from natural sources, displaying biological activities that suggest potential pharmacological applications. This indicates that structurally similar compounds like "1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea" might also possess interesting biological properties worth exploring (Tsopmo et al., 1999).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAMZQACKBCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
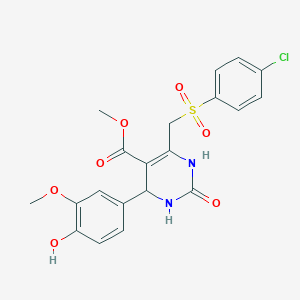
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
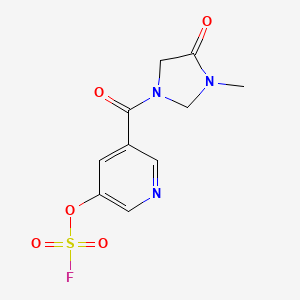
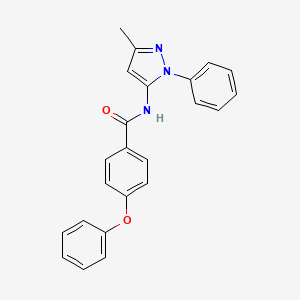

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)


![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)
